![molecular formula C8H13N3O2S2 B14226950 Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828920-90-7](/img/structure/B14226950.png)
Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- is a chemical compound with a unique structure that combines a methanesulfonamide group with a thiazole ring and a pyrrolidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- typically involves the reaction of methanesulfonamide with a thiazole derivative that contains a pyrrolidine substituent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted thiazole compounds.
Applications De Recherche Scientifique
Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- include:
- N-[4-Chloro-5-(1-pyrrolidinyl)-1,3-thiazol-2-yl]methanesulfonamide
- N-methyl-1-(pyrrolidin-2-yl)methanesulfonamide .
Uniqueness
What sets Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]- apart from these similar compounds is its specific combination of functional groups, which can confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
828920-90-7 |
|---|---|
Formule moléculaire |
C8H13N3O2S2 |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S2/c1-15(12,13)10-8-9-6-7(14-8)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,9,10) |
Clé InChI |
JKEPLWIZWMOQRV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=NC=C(S1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


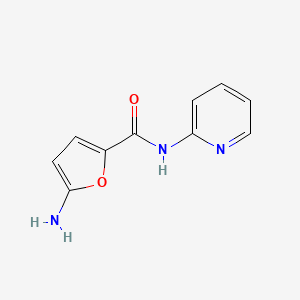
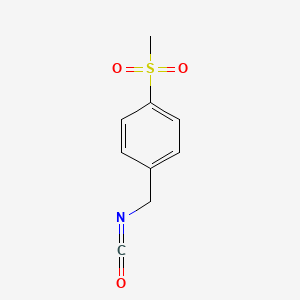

![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)

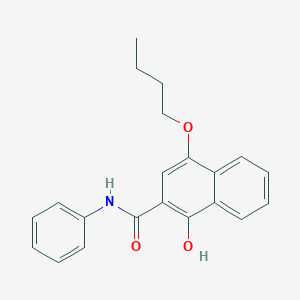
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
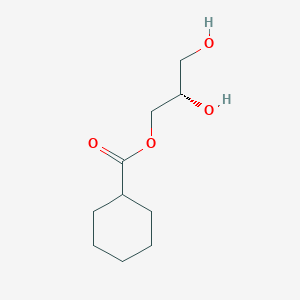
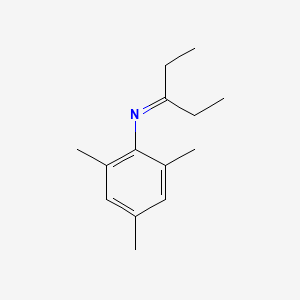
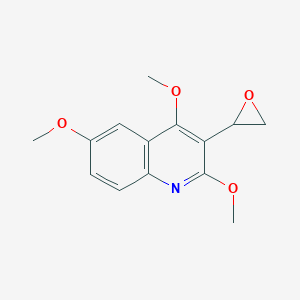
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
